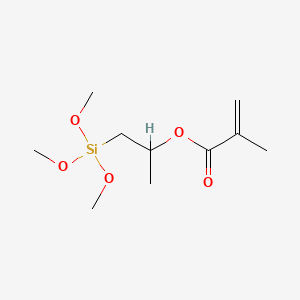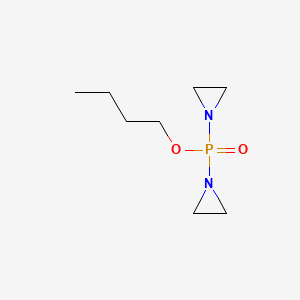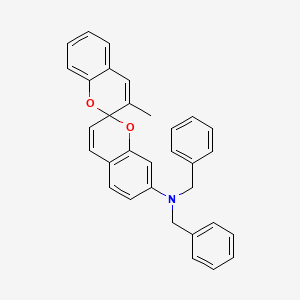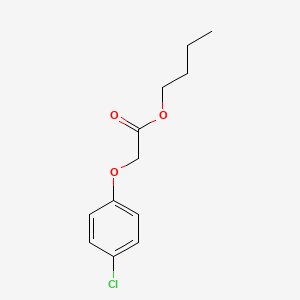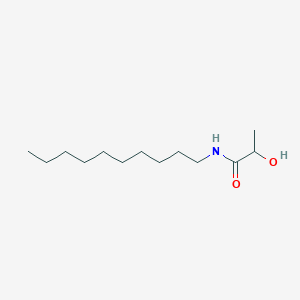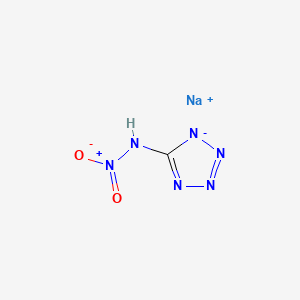
(+-)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is a chemical compound with potential applications in various fields of scientific research. This compound is a derivative of nipecotic acid, which is known for its role in the inhibition of gamma-aminobutyric acid (GABA) uptake. The presence of the ethyl ester and hydrobromide groups in this compound may influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide typically involves the esterification of nipecotic acid derivatives. The process may include the following steps:
Esterification: Nipecotic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Hydrobromide Formation: The ethyl ester is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrobromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on GABA uptake and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Mécanisme D'action
The mechanism of action of (±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide involves its interaction with GABA transporters. By inhibiting GABA uptake, the compound increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. This action can modulate neuronal excitability and has potential therapeutic implications for conditions such as epilepsy and anxiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nipecotic Acid: The parent compound, known for its GABA uptake inhibition.
Tiagabine: A GABA uptake inhibitor used as an anticonvulsant.
Vigabatrin: An irreversible inhibitor of GABA transaminase, used in the treatment of epilepsy.
Uniqueness
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other GABA uptake inhibitors. The presence of the ethyl ester and hydrobromide groups may influence its solubility, stability, and bioavailability.
Propriétés
Numéro CAS |
57152-99-5 |
|---|---|
Formule moléculaire |
C15H22BrNO2 |
Poids moléculaire |
328.24 g/mol |
Nom IUPAC |
ethyl (3S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H/t13?,14-;/m1./s1 |
Clé InChI |
SOPKAMUVMLDCBE-BAGZVPGASA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
SMILES canonique |
CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)
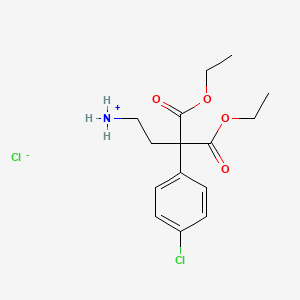


![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)


